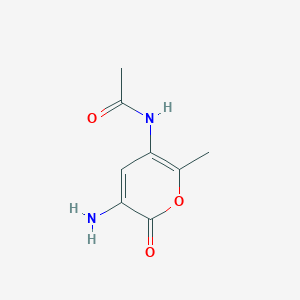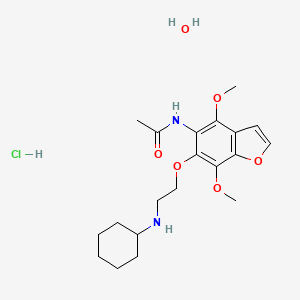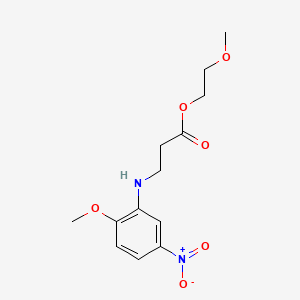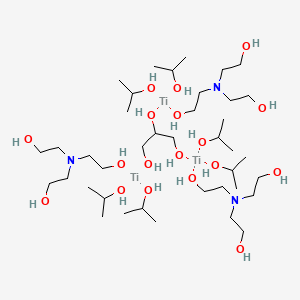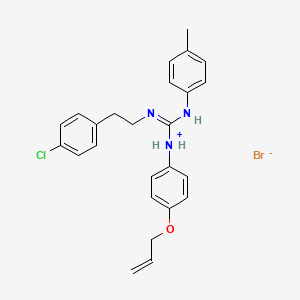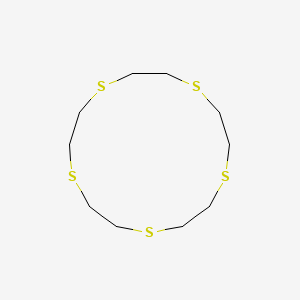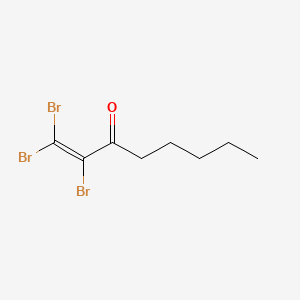
1-Octen-3-one, 1,1,2-tribromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octen-3-one, 1,1,2-tribromo- is a chemical compound with the molecular formula C8H11Br3O It is a derivative of 1-octen-3-one, where three bromine atoms are substituted at the 1,1, and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-3-one, 1,1,2-tribromo- typically involves the bromination of 1-octen-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process generally involves the use of bromine (Br2) as the brominating agent, and the reaction is conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction mixture is stirred at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 1-Octen-3-one, 1,1,2-tribromo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Octen-3-one, 1,1,2-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromo compound to less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less brominated or debrominated alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1-Octen-3-one, 1,1,2-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Octen-3-one, 1,1,2-tribromo- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Octen-3-one: The parent compound, which lacks the bromine substitutions.
1-Octen-3-ol: The alcohol analog of 1-octen-3-one.
1,1,2-Tribromoethane: A simpler tribromo compound with similar bromination patterns.
Uniqueness
1-Octen-3-one, 1,1,2-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms at specific positions allows for selective reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
64785-96-2 |
|---|---|
Fórmula molecular |
C8H11Br3O |
Peso molecular |
362.88 g/mol |
Nombre IUPAC |
1,1,2-tribromooct-1-en-3-one |
InChI |
InChI=1S/C8H11Br3O/c1-2-3-4-5-6(12)7(9)8(10)11/h2-5H2,1H3 |
Clave InChI |
CNMOSZIVTRYXIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(=C(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
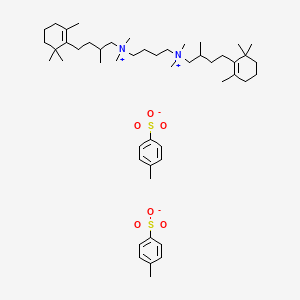


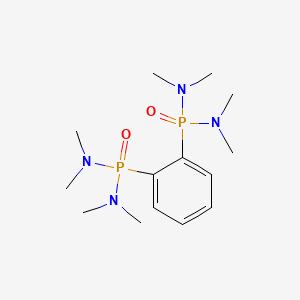


![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
